2,5,8-Trichloroquinazoline
Overview
Description
2,5,8-Trichloroquinazoline is an organic compound with the molecular formula C8H3Cl3N2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5,8-Trichloroquinazoline can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-chlorobenzonitrile with triphosgene. This reaction typically occurs under reflux conditions in the presence of a base such as N-ethyl-N,N-diisopropylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5,8-Trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are common for modifying the quinazoline scaffold.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Scientific Research Applications
2,5,8-Trichloroquinazoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules, including anticancer and antimicrobial agents.
Materials Science: Functionalized quinazolines are used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to bioactive quinazolines.
Mechanism of Action
The mechanism of action of 2,5,8-Trichloroquinazoline depends on its specific application:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways.
Molecular Targets and Pathways:
Comparison with Similar Compounds
2,4,5-Trichloroquinazoline: Another trichloroquinazoline derivative with similar chemical properties but different substitution patterns.
2,4,8-Trichloroquinazoline: Shares the trichloroquinazoline scaffold but differs in the position of chlorine atoms.
Uniqueness: 2,5,8-Trichloroquinazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its distinct arrangement of chlorine atoms can lead to different electronic and steric effects compared to other trichloroquinazolines.
Properties
IUPAC Name |
2,5,8-trichloroquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-2-6(10)7-4(5)3-12-8(11)13-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFONGKOKDAYAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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